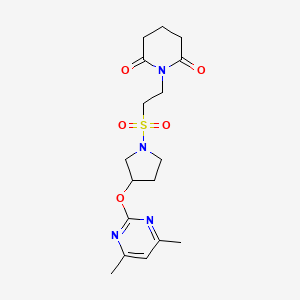
1-(2-((3-((4,6-Dimetilpirimidin-2-il)oxi)pirrolidin-1-il)sulfonil)etil)piperidina-2,6-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic compound that has piqued the interest of researchers in various scientific fields. Its complex structure allows for versatile applications, particularly in chemistry and pharmacology, where it serves as a significant tool for understanding different biochemical pathways and mechanisms.
Aplicaciones Científicas De Investigación
This compound plays a critical role in scientific research, including:
Chemistry: Used to study reaction mechanisms and develop novel synthetic pathways.
Biology: Applied in biochemical assays to explore enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in the development of advanced materials and chemical sensors.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with pyrimidine receptors or enzymes involved in pyrimidine metabolism .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
The compound may affect pathways involving pyrimidine metabolism. Pyrimidines play a crucial role in nucleic acid synthesis, and alterations in their metabolism can have significant effects on cellular functions .
Result of Action
Given its potential interaction with pyrimidine metabolism, it may influence DNA synthesis and cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment, as this can influence its ionization state and, consequently, its interaction with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves a multi-step process, combining various organic synthesis techniques. Key steps typically include:
Step 1: Formation of the 4,6-Dimethylpyrimidin-2-yl intermediate.
Step 2: Coupling of this intermediate with a pyrrolidinyl moiety.
Step 3: Sulfonylation and subsequent attachment of the piperidine-2,6-dione scaffold.
Industrial Production Methods:
In an industrial setting, these synthetic processes are optimized for scale, often involving:
High-efficiency coupling reactions: to minimize the use of expensive reagents.
Robust purification methods: like chromatography or crystallization to ensure high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Typically facilitated by oxidizing agents like permanganates or peroxides.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in a dry ether solution.
Substitution: Halogenating agents for electrophilic substitution.
Major Products:
The products formed from these reactions vary but often include:
Oxidized derivatives: with increased functionality.
Reduced compounds: with potential altered biological activities.
Substituted analogs: with diversified structural attributes.
Comparación Con Compuestos Similares
2-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl derivatives
Sulfonyl piperidine compounds
Pyrrolidine-based analogs
Propiedades
IUPAC Name |
1-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c1-12-10-13(2)19-17(18-12)26-14-6-7-20(11-14)27(24,25)9-8-21-15(22)4-3-5-16(21)23/h10,14H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVSSJZXPUKRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2428874.png)
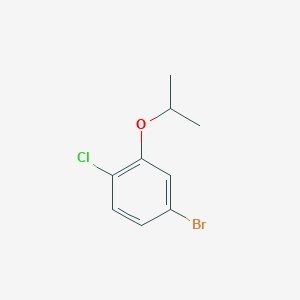

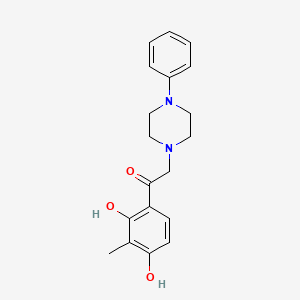

![3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2428881.png)
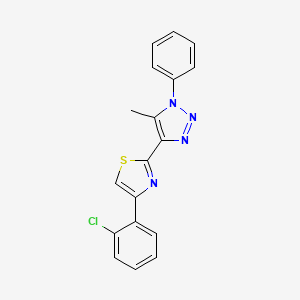
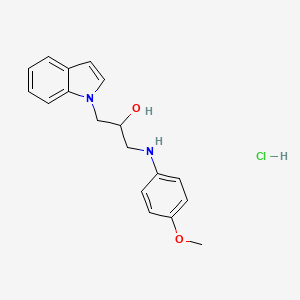
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2428885.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate](/img/structure/B2428886.png)
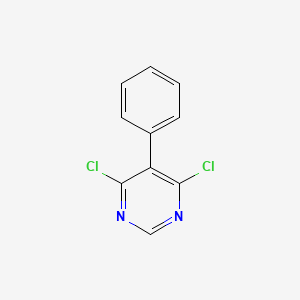
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)
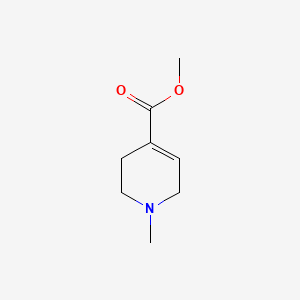
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)
